6,6-Dimethyl-2,5,6,7-tetrahydro-2-oxabenzimidazol-4-methyloxime
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Overview
Description
6,6-Dimethyl-2,5,6,7-tetrahydro-2-oxabenzimidazol-4-methyloxime is a chemical compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . This compound is known for its unique structure, which includes a tetrahydro-2-oxabenzimidazole ring system with a methyloxime functional group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 6,6-Dimethyl-2,5,6,7-tetrahydro-2-oxabenzimidazol-4-methyloxime involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
6,6-Dimethyl-2,5,6,7-tetrahydro-2-oxabenzimidazol-4-methyloxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
6,6-Dimethyl-2,5,6,7-tetrahydro-2-oxabenzimidazol-4-methyloxime has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in various analytical techniques and as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-2,5,6,7-tetrahydro-2-oxabenzimidazol-4-methyloxime involves its interaction with specific molecular targets. The methyloxime group plays a crucial role in its binding affinity to enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
6,6-Dimethyl-2,5,6,7-tetrahydro-2-oxabenzimidazol-4-methyloxime can be compared with other similar compounds, such as:
6,6-Dimethyl-2,2-dipyridyl: Known for its use as a ligand in coordination chemistry.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Used as a polar aprotic solvent and in various synthetic applications.
Benzofuran derivatives: These compounds share structural similarities and are studied for their biological activities.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it a valuable compound in research and development.
Properties
IUPAC Name |
(Z)-N-methoxy-6,6-dimethyl-5,7-dihydro-2,1,3-benzoxadiazol-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-9(2)4-6(10-13-3)8-7(5-9)11-14-12-8/h4-5H2,1-3H3/b10-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCILXRWEOJICP-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NON=C2C(=NOC)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=NON=C2/C(=N\OC)/C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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